molecular formula C8H12N4 B1599735 5-(Piperazin-1-yl)pyrimidine CAS No. 202135-70-4

5-(Piperazin-1-yl)pyrimidine

Cat. No. B1599735
M. Wt: 164.21 g/mol
InChI Key: FECWNGIPDUINQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperazin-1-yl)pyrimidine is a compound that has been identified as a metabolite of buspirone . It is a solid substance .


Synthesis Analysis

The synthesis of 5-(Piperazin-1-yl)pyrimidine involves various methods. One approach involves the use of a new heterogeneous catalyst (MCM-PP) synthesized by post synthesis grafting of 2- (piperazin-1-yl)pyrimidine functionalized organosilane onto MCM-41 mesoporous silica . Another method involves the use of molecular docking studies .


Molecular Structure Analysis

The molecular structure of 5-(Piperazin-1-yl)pyrimidine is represented by the InChI code 1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H . The molecular weight of its hydrochloride form is 200.67 .


Physical And Chemical Properties Analysis

5-(Piperazin-1-yl)pyrimidine hydrochloride is a solid substance . It has a molecular weight of 200.67 and is stored at room temperature .

Scientific Research Applications

1. Antagonistic Properties in Neurological Research

5-(Piperazin-1-yl)pyrimidine derivatives have been investigated for their potential as receptor antagonists in neurological research. One study synthesized piperazin-1-yl substituted unfused heterobiaryls to explore their binding affinity to 5-HT7 receptors. Compounds in this series demonstrated varied selectivity profiles, with some showing dual 5-HT7/5-HT2AR ligand properties and others acting as multi-receptor agents (Strekowski et al., 2016).

2. Application in Cancer Research

In cancer research, 5-(Piperazin-1-yl)pyrimidine compounds have been utilized for their potential therapeutic benefits. A study demonstrated the synthesis of novel N1-(indan-5-yl)amidrazones incorporating piperazines, with one compound showing significant antitumor activity against breast cancer cell lines MCF7 and T47D (Daldoom et al., 2020).

3. Development of Antimalarial Agents

Research into antimalarial treatments has also incorporated 5-(Piperazin-1-yl)pyrimidine. A study synthesized a series of 4-aminoquinoline-pyrimidine hybrids linked through piperazine, evaluating their in vitro antimalarial activity. Several compounds displayed potent activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Thakur, Khan, & Rawat, 2014).

4. Targeting Adenosine Receptors

In targeting human adenosine receptors, derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine substituted at the 5-position with piperazin-1-yl moieties were synthesized. This research aimed at modulating the affinity and selectivity profiles for adenosine A1 and/or A2A receptor subtypes (Squarcialupi et al., 2017).

5. Role in HIV-1 Inhibition

A novel series of substituted piperazine-1-yl-pyrimidine derivatives were designed as HIV-1 non-nucleoside inhibitors. These compounds were evaluated for their activity against wild-type and resistant strains of HIV-1, offering insights into developing new anti-HIV-1 inhibitors (Jin et al., 2018).

6. Exploration in Antibacterial Agents

The synthesis of water-soluble pyrazolo[1,5-a]pyrimidine derivatives, including a compound with a 5-chloro-7-(4-methyl-piperazin-1-yl)-pyrazolo[1,5-a]pyrimidine structure, showed antibacterial activity. This research also examined their interactions with plasma proteins, providing valuable insights into their potential as antibacterial agents (He et al., 2020).

Safety And Hazards

The safety information for 5-(Piperazin-1-yl)pyrimidine hydrochloride includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

5-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-3-12(4-2-9-1)8-5-10-7-11-6-8/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECWNGIPDUINQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452929
Record name 5-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-yl)pyrimidine

CAS RN

202135-70-4
Record name 5-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Piperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(Piperazin-1-yl)pyrimidine
Reactant of Route 3
5-(Piperazin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-(Piperazin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-(Piperazin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
5-(Piperazin-1-yl)pyrimidine

Citations

For This Compound
7
Citations
JJW Duan, Z Lu, ZR Wasserman, RQ Liu… - Bioorganic & medicinal …, 2005 - Elsevier
New inhibitors of tumor necrosis factor-α converting enzyme (TACE) were discovered with a pyrimidine-2,4,6-trione in place of the commonly used hydroxamic acid. These non-…
Number of citations: 34 www.sciencedirect.com
Z Zhang, S Sun, V Kodumuru, D Hou… - Journal of medicinal …, 2013 - ACS Publications
Stearoyl-CoA desaturase-1 (SCD1) catalyzes de novo synthesis of monounsaturated fatty acids from saturated fatty acids. Studies have demonstrated that rodents lacking a functional …
Number of citations: 30 pubs.acs.org
HJ Breyholz, M Schäfers, S Wagner… - Journal of medicinal …, 2005 - ACS Publications
… 5-[4-(4-Bromo-phenoxy)-phenyl]-5-piperazin-1-yl-pyrimidine-2,4,6-trione 10g. A solution of 200 mg (440 μmol) 9a in 5 mL of absol methanol was treated with 75.8 mg (880 μmol) …
Number of citations: 71 pubs.acs.org
J Wang, C Medina, MW Radomski, JF Gilmer - Bioorganic & medicinal …, 2011 - Elsevier
Matrix metalloproteinases are implicated in a wide range of pathophysiological processes and potent selective inhibitors for these enzymes continue to be eagerly sought. 5,5-…
Number of citations: 48 www.sciencedirect.com
SM Kim, M Lee, SY Lee, SM Lee, EJ Kim, JS Kim… - European journal of …, 2018 - Elsevier
We investigated a series of uracil analogues by introducing various substituents on the phenyl ring of the N-3 aminoethyl side chain and evaluated their antagonistic activity against …
Number of citations: 10 www.sciencedirect.com
SM Kim, M Lee, SY Lee, E Park, SM Lee… - Journal of Medicinal …, 2016 - ACS Publications
We developed a compound library for orally available gonadotropin-releasing hormone (GnRH) receptor antagonists that were based on a uracil scaffold. On the basis of in vitro activity …
Number of citations: 21 pubs.acs.org
W Nguyen, J Jacobson, KE Jarman… - European Journal of …, 2020 - Elsevier
A persistent latent reservoir of virus in CD4 + T cells is a major barrier to cure HIV. Activating viral transcription in latently infected cells using small molecules is one strategy being …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.